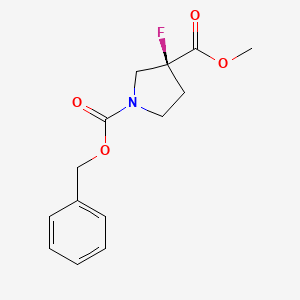

O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate

Description

O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with benzyl and methyl ester groups at the 1- and 3-positions, respectively.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPULGMAZTXERJB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the benzyl and methyl groups.

- Fluorination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate has been investigated for its potential anticancer properties. The presence of the fluorine atom may enhance the compound's ability to interact with biological targets, making it a candidate for developing novel anticancer agents. Research indicates that derivatives of pyrrolidine compounds can exhibit significant cytotoxic effects against various cancer cell lines .

2. Neurological Disorders

Studies have suggested that compounds similar to this compound may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from apoptosis .

Synthetic Methodologies

1. Synthesis of Heterocycles

The compound serves as a versatile building block in the synthesis of complex heterocycles. Its unique structure allows chemists to modify the pyrrolidine ring and introduce various functional groups, facilitating the development of new compounds with desired biological activities .

2. Asymmetric Synthesis

The chirality of this compound makes it valuable in asymmetric synthesis processes. It can be utilized to produce enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety profiles can differ significantly between enantiomers .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines | Potential drug development |

| Neuroprotective Effects | Showed protective effects on neuronal cells in vitro | Treatment for neurodegenerative diseases |

| Synthetic Applications | Used as a precursor for synthesizing novel heterocycles | Development of new pharmaceuticals |

Mechanism of Action

The mechanism of action of O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and methyl groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Key Observations :

- Ring Structure : The target compound’s pyrrolidine core contrasts with dihydropyridine derivatives (e.g., compound 1 in ), which exhibit partial unsaturation. Pyrrolidines typically offer greater conformational rigidity compared to six-membered piperidine or dihydropyridine analogues .

- Fluorination often enhances metabolic stability and bioavailability in drug candidates.

- Protecting Groups: The benzyl and methyl ester groups in the target compound differ from tert-butyl (Boc) and tosyl (Ts) groups in other piperidine derivatives (e.g., 1-Boc and 1-Ts in ). Benzyl groups are typically removed via hydrogenolysis, whereas Boc and Ts groups require acidic or nucleophilic conditions, impacting synthetic workflows .

Physicochemical Properties

- Reactivity : The trifluoromethyl phenyl urea substituent in the pyrrolidine derivative from introduces strong electron-withdrawing effects, contrasting with the electron-donating benzyl group in the target compound. This difference may alter nucleophilic reactivity at the carbonyl groups.

Biological Activity

O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : 1-benzyl 3-methyl (S)-3-fluoropyrrolidine-1,3-dicarboxylate

- Molecular Formula : C14H16FNO4

- Molecular Weight : 281.29 g/mol

- CAS Number : 2115043-52-0

- Purity : ≥97% .

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds similar to O1-benzyl O3-methyl have been studied for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. DPP-IV inhibitors are used in the treatment of type 2 diabetes mellitus and have demonstrated efficacy in reducing blood glucose levels and improving insulin sensitivity .

- Neuroprotective Effects : Some studies suggest that fluorinated pyrrolidine derivatives may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease .

Study on DPP-IV Inhibitors

A clinical study investigated the effects of a DPP-IV inhibitor on patients with diabetic nephropathy. The results showed a significant reduction in urinary albumin excretion among those treated with the inhibitor compared to the placebo group. This suggests that compounds like O1-benzyl O3-methyl could have similar effects due to their structural characteristics .

Neuroprotective Study

In a preclinical model, a related pyrrolidine compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced cell death and improved cell viability, supporting the hypothesis that fluorinated pyrrolidines may offer neuroprotective benefits .

Table 1: Comparison of Biological Activities

| Compound Name | DPP-IV Inhibition | Neuroprotection | Other Activities |

|---|---|---|---|

| O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine | Yes | Potential | Antioxidant properties |

| Similar Pyrrolidine Derivative | Yes | Confirmed | Anti-inflammatory effects |

Table 2: Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate?

- Methodological Answer : A common approach involves sequential protection and fluorination. For example, a related pyrrolidine dicarboxylate was synthesized by reacting a precursor (e.g., B1_5) with benzyl chloroformate in a biphasic system (toluene/NaHCO₃-saturated aqueous solution) at 0°C, followed by warming to room temperature. This yielded the protected compound in 91% yield after extraction and drying . Fluorination at the 3S position could employ agents like Selectfluor or DAST, with stereochemical control ensured via chiral auxiliaries or asymmetric catalysis.

Q. How can the stereochemical integrity of the 3S-fluoro configuration be verified experimentally?

- Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. For structural confirmation, employ NMR to identify the fluorinated carbon environment and compare chemical shifts with known (3S) configurations. Additionally, X-ray crystallography of derivatives (e.g., salts or co-crystals) provides unambiguous stereochemical assignment .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight and detect impurities.

- FTIR : Identify functional groups (e.g., carbonyl stretches at ~1675 cm⁻¹ for carboxylates) and fluorine-related vibrations .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air to determine decomposition thresholds.

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of fluorinated pyrrolidine derivatives?

- Methodological Answer : Diastereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, in related syntheses, flash column chromatography (e.g., diethyl ether/n-pentane gradients) achieved diastereomer separation with a 61:39 dr. Asymmetric induction using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or kinetic resolution during fluorination can improve selectivity .

Q. What are the stability challenges of this compound under acidic or basic conditions?

- Methodological Answer : The benzyl ester group is susceptible to hydrogenolysis under acidic conditions, while the methyl ester may hydrolyze in basic media. Stability studies should include:

- pH-dependent degradation assays : Monitor by NMR for ester hydrolysis or fluorine displacement.

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Q. How does the 3S-fluoro substituent influence the compound’s reactivity in downstream applications (e.g., peptide coupling or cyclization)?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., in ring-opening reactions). For cyclization, steric effects from the 3S configuration may favor specific transition states. Comparative studies with non-fluorinated analogs (e.g., using kinetic isotopic effects or DFT calculations) can quantify these impacts .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for fluorinated pyrrolidines?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete conformational sampling. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.